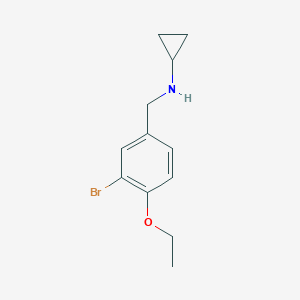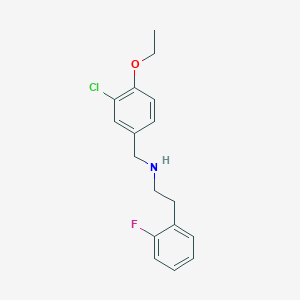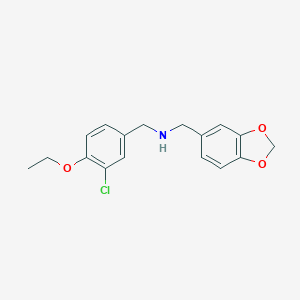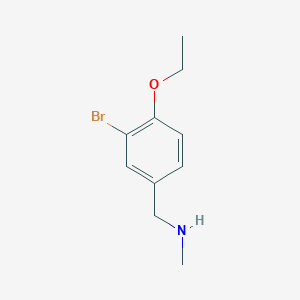![molecular formula C20H24N6O2 B275927 (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275927.png)
(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as MPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as angiotensin II receptor antagonists and has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been studied for its potential therapeutic applications in a range of medical conditions, including hypertension, heart failure, and diabetic nephropathy. It has been shown to have a high affinity for angiotensin II type 1 receptors and can effectively block the actions of angiotensin II, a hormone that plays a key role in regulating blood pressure and fluid balance in the body. (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Mecanismo De Acción
(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine acts as an angiotensin II receptor antagonist by binding to and blocking the angiotensin II type 1 receptors. This prevents the actions of angiotensin II, which include vasoconstriction, sodium retention, and aldosterone secretion. By blocking these actions, (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine can help to lower blood pressure and improve fluid balance in the body. (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have a range of biochemical and physiological effects. It can effectively lower blood pressure in hypertensive patients and improve cardiac function in patients with heart failure. (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been shown to have renoprotective effects in diabetic nephropathy, which may be due to its ability to reduce inflammation and oxidative stress in the kidneys. Additionally, (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have anti-inflammatory and antioxidant effects, which may have broader implications for the treatment of other medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has several advantages for use in lab experiments. It has a high affinity for angiotensin II type 1 receptors and can effectively block the actions of angiotensin II. It also has anti-inflammatory and antioxidant properties, which may make it useful for studying the mechanisms of inflammation and oxidative stress in various medical conditions. However, (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine also has some limitations for use in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. One area of interest is the development of more potent and selective angiotensin II receptor antagonists based on the structure of (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. Another area of interest is the investigation of the anti-inflammatory and antioxidant effects of (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in other medical conditions, such as neurodegenerative diseases and cancer. Additionally, further studies are needed to establish the long-term safety and efficacy of (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in humans.
Métodos De Síntesis
(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine can be synthesized using a multi-step reaction process. The first step involves the reaction of 3-(bromomethyl)benzonitrile with 1-phenyltetrazole in the presence of a base to form 3-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzonitrile. The second step involves the reaction of the intermediate product with 3-aminobenzyl alcohol in the presence of a base to form (3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl)amine. The final step involves the reaction of the intermediate product with 2-(chloromethyl)morpholine in the presence of a base to form (2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine.
Propiedades
Nombre del producto |
(2-morpholin-4-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine |
|---|---|
Fórmula molecular |
C20H24N6O2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C20H24N6O2/c1-2-6-18(7-3-1)26-20(22-23-24-26)28-19-8-4-5-17(15-19)16-21-9-10-25-11-13-27-14-12-25/h1-8,15,21H,9-14,16H2 |
Clave InChI |
VRRCHVMHCNXEHX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
SMILES canónico |
C1COCCN1CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275846.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)




![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)